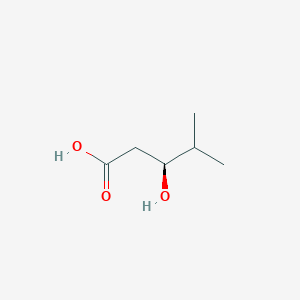
2,5-ジクロロベンゾチアゾール
概要
説明
Molecular Structure Analysis
The molecular weight of 2,5-Dichlorobenzothiazole is 204.08 . The InChI key is QJECRYOJXKDOTD-UHFFFAOYSA-N . It is a solid at room temperature .Physical And Chemical Properties Analysis
2,5-Dichlorobenzothiazole is a solid at room temperature . It has a molecular weight of 204.08 . The boiling point is 286.7°C at 760 mmHg . The melting point is between 64-66°C .科学的研究の応用
抗菌作用
2,5-ジクロロベンゾチアゾールを含むベンゾチアゾール誘導体は、顕著な抗菌活性を示しています . これらの誘導体は、ジヒドロオロターゼ、DNAジャイレース、ウリジン二リン酸-N-アセチルエノールピルビルグルコサミンレダクターゼ(MurB)、ペプチドデホルミラーゼ、アルドースレダクターゼ、カスジヒドロ葉酸レダクターゼ、エノイルアシルキャリアタンパク質レダクターゼ、ジアルキルグリシンデカルボキシラーゼ、デヒドロスクアレンシンターゼ、ジヒドロプテロ酸シンターゼ、チロシンキナーゼなどのさまざまな細菌酵素を阻害します . したがって、これらの誘導体は、新規抗生物質開発のための有望な候補となります。
抗真菌作用
ベンゾチアゾール誘導体は、抗真菌作用を示すことも明らかになっています . これにより、これらの誘導体は、さまざまな真菌感染症の治療に役立ちます。
抗酸化作用
これらの化合物は、抗酸化作用を示しています . つまり、これらの化合物は、体内の有害なフリーラジカルを中和することができます。この特性は、酸化ストレスに関連するさまざまな疾患の予防に役立ちます。
抗菌作用
ベンゾチアゾール誘導体は、抗菌活性を示しています . したがって、これらの誘導体は、新規抗菌薬開発のための有望な候補となります。
抗増殖作用
これらの化合物は、抗増殖作用を示しています . つまり、これらの化合物は、細胞の増殖を阻害することができます。この特性は、特に癌の治療に役立ちます。
抗けいれん作用
ベンゾチアゾール誘導体は、抗けいれん作用を示しています . したがって、これらの誘導体は、てんかんの治療のための新規薬物開発のための有望な候補となります。
抗HIV作用
これらの化合物は、抗HIV作用を示しています . つまり、これらの化合物は、HIVウイルスの複製を阻害することができます。この特性は、HIV/AIDSの治療に役立ちます。
抗糖尿病作用
ベンゾチアゾール誘導体は、抗糖尿病作用を示しています . したがって、これらの誘導体は、糖尿病の治療のための新規薬物開発のための有望な候補となります。
作用機序
Target of Action
2,5-Dichlorobenzothiazole is a derivative of benzothiazole, which has been reported to have a wide range of biological activities and medicinal applications Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives, including 2,5-dichlorobenzothiazole, are believed to interact with their targets, leading to inhibition of the aforementioned enzymes . This interaction results in changes in the normal functioning of these enzymes, which can lead to various downstream effects.
Biochemical Pathways
The inhibition of these enzymes can disrupt the normal functioning of these pathways, leading to various downstream effects .
Result of Action
These effects would depend on the specific enzymes inhibited and the biochemical pathways affected .
Safety and Hazards
2,5-Dichlorobenzothiazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 2,5-Dichlorobenzothiazole are not available, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibacterial molecules based on the benzothiazole moiety could be a potential future direction .
生化学分析
Biochemical Properties
2,5-Dichlorobenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2,5-Dichlorobenzothiazole and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, 2,5-Dichlorobenzothiazole has been shown to interact with proteins involved in cellular signaling pathways, potentially altering their function and downstream effects .
Cellular Effects
The effects of 2,5-Dichlorobenzothiazole on cells are diverse and can influence various cellular processes. This compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,5-Dichlorobenzothiazole can modulate the activity of signaling proteins, leading to changes in cell proliferation and apoptosis . It can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, 2,5-Dichlorobenzothiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the binding of 2,5-Dichlorobenzothiazole to cytochrome P450 results in the inhibition of the enzyme’s catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dichlorobenzothiazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,5-Dichlorobenzothiazole can degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . Long-term exposure to 2,5-Dichlorobenzothiazole in in vitro and in vivo studies has also been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2,5-Dichlorobenzothiazole vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 2,5-Dichlorobenzothiazole can cause liver and kidney damage in animal models, highlighting the importance of dosage regulation in experimental settings . Threshold effects have also been observed, where specific dosages are required to elicit a measurable biological response .
Metabolic Pathways
2,5-Dichlorobenzothiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 2,5-Dichlorobenzothiazole, leading to the formation of metabolites that can be excreted from the body . The metabolic pathways of 2,5-Dichlorobenzothiazole can also influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2,5-Dichlorobenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, 2,5-Dichlorobenzothiazole can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 2,5-Dichlorobenzothiazole within cells can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 2,5-Dichlorobenzothiazole is an important factor that determines its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2,5-Dichlorobenzothiazole within these compartments can influence its interactions with biomolecules and its overall biological effects . For example, the presence of 2,5-Dichlorobenzothiazole in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
特性
IUPAC Name |
2,5-dichloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHAARPMJISMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536506 | |
| Record name | 2,5-Dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-48-2 | |
| Record name | 2,5-Dichloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichloro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)








![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)

